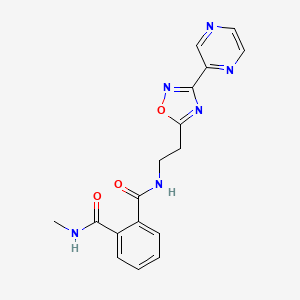

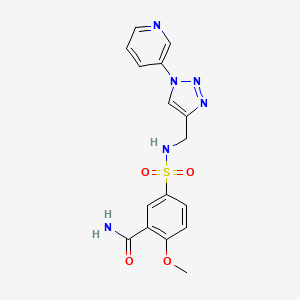

N1-methyl-N2-(2-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)phthalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-methyl-N2-(2-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)phthalamide is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. The compound is commonly referred to as MPEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).

Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

Research on derivatives related to N1-methyl-N2-(2-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)phthalamide has demonstrated significant potential in antitubercular activity. Specifically, modifications of the isoniazid (INH) structure, incorporating N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine and 5-(pyridin4-yl)-1,3,4-oxadiazol-2-amine derivatives, have shown efficacy against Mycobacterium tuberculosis, including strains resistant to INH. The halogenated derivatives, such as 2-isonicotinoyl-N-(2,4,6-trichlorophenyl) hydrazinecarboxamide, exhibited notable anti-TB activity, suggesting the importance of these compounds in developing new leads for antitubercular compounds (Asif, 2014).

Pharmacological Properties of 1,3,4-Oxadiazole

The oxadiazole core, particularly the 1,3,4-oxadiazole containing molecules, are recognized for their diverse pharmacological properties. These compounds are not only relevant in medicinal chemistry as bioisosteres of carboxylic acids, carboxamides, and esters but also find applications in various domains such as polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors. The widespread applications of 1,3,4-oxadiazole derivatives across different sectors underline their significance and utility in the development of new drugs and materials (Rana, Salahuddin, & Sahu, 2020).

Therapeutic Potential

1,3,4-Oxadiazole derivatives are noteworthy for their extensive therapeutic potential, effectively binding with various enzymes and receptors through multiple weak interactions. This feature has driven the exploration and development of 1,3,4-oxadiazole-based compounds for treating various ailments. Their high therapeutic potency and extensive usage for treating diseases highlight the considerable development value of these compounds in medicinal chemistry (Verma et al., 2019).

Synthesis and Pharmacology

Recent research on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives has shown that these compounds possess favorable physical, chemical, and pharmacokinetic properties. Their ability to interact through hydrogen bonds with biomacromolecules significantly increases their pharmacological activity, demonstrating a wide range of activities including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. This highlights the biologically active role of oxadiazole in various compounds and its utility in organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).

Eigenschaften

IUPAC Name |

1-N-methyl-2-N-[2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]benzene-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O3/c1-18-16(24)11-4-2-3-5-12(11)17(25)21-7-6-14-22-15(23-26-14)13-10-19-8-9-20-13/h2-5,8-10H,6-7H2,1H3,(H,18,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULPQRNOLJLYML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1C(=O)NCCC2=NC(=NO2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-methyl-N2-(2-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)phthalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4-Methylphenyl)sulfonyl]-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2633122.png)

![Ethyl 2-[(5-chloro-2-nitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2633133.png)

![4-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2633135.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633136.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-isopropylphenyl)acetamide](/img/structure/B2633141.png)

![2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2633143.png)